molecular formula C14H7BrF3N3O2S B2582146 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 956754-06-6

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2582146
CAS No.: 956754-06-6
M. Wt: 418.19
InChI Key: SNYYKGXIHDHQJO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxylic acid moiety at position 2. The pyrazole ring is further linked to a 1,3-thiazole ring at position 1, which is substituted with a 4-bromophenyl group at position 3.

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYYKGXIHDHQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a trifluoromethyl group. The presence of the bromophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit promising anticancer properties. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting a mechanism through which it exerts its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains, although detailed studies are still required to quantify this activity and understand the underlying mechanisms.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, studies indicate that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including the target compound, and evaluated their antiproliferative activities against several cancer cell lines. The results indicated that modifications in the structure significantly influenced biological activity .
  • Anticancer Efficacy : In vivo studies further corroborated the in vitro findings, demonstrating reduced tumor growth in animal models treated with the compound compared to controls .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, while the bromophenyl group contributes to improved selectivity for cancer cells .

Data Tables

Biological Activity Cell Lines Tested IC50 Values
AnticancerMDA-MB-231< 10 µM
HepG2< 15 µM
A549 (Lung)< 20 µM
AntimicrobialE. coliSensitive
S. aureusSensitive

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazoles, including the compound , exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against multiple bacterial strains using the microplate Alamar Blue assay. The results indicated that certain derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Potential

The compound's structural features suggest it may inhibit cancer cell proliferation. A series of studies have synthesized related thiazole-pyrazole compounds and tested them against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Pesticidal Activity

Research indicates that thiazole-containing compounds exhibit pesticidal properties. The compound has been evaluated for its effectiveness against agricultural pests, showing promising results as an insecticide or fungicide .

Herbicidal Properties

Some studies have explored the herbicidal potential of pyrazole derivatives, suggesting they may inhibit specific plant growth pathways. This opens avenues for developing new herbicides based on this compound .

Development of Functional Materials

The unique structural characteristics of the compound allow it to be used in synthesizing advanced materials. Research has focused on incorporating this compound into polymers to enhance their thermal and mechanical properties. These materials could find applications in coatings or composite materials .

CompoundTarget OrganismActivity (µg/mL)Reference
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidMycobacterium tuberculosis50
4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acidCancer Cell Lines25
Thiazole-Pyrazole DerivativeInsect Pests10

Table 2: Synthesis Pathways for Pyrazole Derivatives

StepReagents/ConditionsYield (%)
Synthesis of Thiazole4-bromophenyl derivative + thioamide70
Formation of PyrazoleThiazole + hydrazine under reflux85
CarboxylationPyrazole + carbon dioxide60

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule but exhibit variations in substituents, which influence their physicochemical and biological properties:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Properties/Applications References
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Bromine replaced with fluorine on the phenyl ring ~385.2 Enhanced electronic effects due to fluorine; potential antimicrobial activity
1-[4-(2-Thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Bromophenyl replaced with thiophene 345.3 Improved π-stacking interactions; altered solubility and bioavailability
1-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Bromophenyl replaced with dichlorophenyl-furyl hybrid 474.2 Increased steric bulk; potential anticancer applications
1-(4-Biphenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Bromophenyl replaced with biphenyl ~441.4 Extended conjugation for improved binding affinity; structural studies
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Carboxylic acid replaced with ethyl ester; addition of amino group 310.2 Intermediate in synthesis; reduced acidity compared to target compound

Key Observations

Electronic Effects: Bromine (Br) in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to fluorine (F) in the fluorophenyl analogue .

Steric and Solubility Considerations :

  • The biphenyl and dichlorophenyl-furyl analogues exhibit increased steric hindrance, which may reduce membrane permeability but improve target specificity .
  • The ethyl ester derivative (CAS 138907-71-8) lacks the carboxylic acid group, resulting in lower water solubility and altered pharmacokinetics .

Thiophene-containing derivatives are explored for anticancer applications, leveraging their π-stacking capabilities with DNA or enzyme active sites .

Synthetic Accessibility: Bromophenyl derivatives require bromination steps, which can be less atom-economical compared to fluorination or thiophene incorporation . Trifluoromethyl groups are typically introduced via nucleophilic trifluoromethylation or radical pathways, adding complexity to synthesis .

Q & A

Q. Methodological Answer :

  • NMR :
    • 1H^{1}\text{H}-NMR: Identify substituent environments (e.g., pyrazole C3-H as a singlet at δ 6.8–7.2 ppm) .
    • 19F^{19}\text{F}-NMR: Confirm trifluoromethyl presence (δ -60 to -65 ppm) .
  • IR : Detect carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How do intermolecular interactions influence crystallographic stability?

Methodological Answer :
Crystal packing is governed by weak interactions:

  • Hydrogen Bonding : Carboxylic acid groups form O–H···N bonds with thiazole nitrogens (distance: ~2.8 Å) .
  • π-π Stacking : Aromatic rings (e.g., bromophenyl) align with offset distances of 3.5–4.0 Å, stabilizing the lattice .
  • Halogen Interactions : C–Br···π contacts (3.3–3.6 Å) enhance thermal stability .

Q. Methodological Answer :

  • In Vitro Assays :
    • Antitubercular : Microplate Alamar Blue assay (MIC against M. tuberculosis H37Rv) .
    • Anticancer : MTT assay (IC50_{50} in cancer cell lines, e.g., HeLa or MCF-7) .
  • Controls : Compare with standard drugs (e.g., isoniazid for TB; doxorubicin for cancer) .

Advanced: Why might structurally similar compounds show divergent bioactivity?

Q. Methodological Answer :

  • Substituent Effects : The trifluoromethyl group enhances lipophilicity (logP >3), improving membrane permeability vs. non-fluorinated analogues .
  • Conformational Flexibility : Pyrazole-thiazole dihedral angles >60° (e.g., 74.9° in ) may hinder target binding.
  • Metabolic Stability : Electron-withdrawing groups (e.g., bromine) reduce oxidative metabolism, prolonging half-life .

Conflict Resolution : If activity contradicts predictions, perform molecular docking (e.g., AutoDock Vina) to assess target binding (e.g., enoyl-ACP reductase for antitubercular activity) .

Advanced: How can synthetic yields be optimized for scale-up?

Q. Methodological Answer :

  • Catalysis : Replace stoichiometric PCC with catalytic TEMPO/NaClO for greener oxidation .
  • Solvent Optimization : Use DMF/H2_2O biphasic systems to reduce side reactions (yield increase from 72% to 85%) .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps .

Basic: What computational tools predict electronic properties?

Q. Methodological Answer :

  • DFT (Gaussian 09) : Calculate HOMO/LUMO energies (e.g., HOMO = -5.2 eV for charge transfer) .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid as high-electron density) .

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